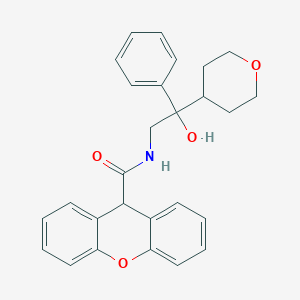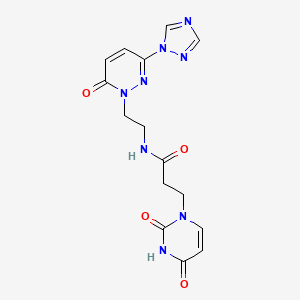![molecular formula C24H16N2O2 B2716077 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 102542-91-6](/img/structure/B2716077.png)
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule that contains several functional groups, including two phenyl groups, an amino group, and a dione group. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, isoquinolines are generally synthesized through methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or the Pictet-Spengler reaction . The synthesis would likely involve multiple steps, including the formation of the isoquinoline core and the attachment of the phenyl and amino groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring . The two phenyl groups and the amino group are attached to this core.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the phenyl groups, the amino group, and the dione group. The amino group can participate in reactions such as acylation, alkylation, and condensation . The dione group can undergo reactions such as reduction and nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the dione group could make the compound susceptible to hydrolysis .科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share structural similarities with 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been identified for their broad biological potentials. These compounds exhibit a range of activities such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This highlights the chemical's relevance in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Research into cuprous bis-phenanthroline coordination compounds, which are structurally related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has shown that these compounds exhibit metal-to-ligand charge transfer excited states. This property is utilized in designing compounds with long-lived excited states at room temperature, potentially for applications in photochemical and photophysical studies (Scaltrito et al., 2000).
Synthetic Protocols for Pharmacologically Important Compounds
The synthesis of compounds containing the benzo[c]chromen-6-one core, which is structurally related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, has been reviewed. These compounds are of significant pharmacological importance, serving as core structures for secondary metabolites. Synthetic approaches for these compounds have been explored due to their limited natural availability, underlining their importance in medicinal chemistry (Mazimba, 2016).
Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids, which are related to 2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, exhibit significant pharmacological properties, including potential anticancer properties. These compounds bind to nucleic acids, and their interaction aspects are essential for drug design and therapeutic applications. The review of these interactions offers insights into the molecular aspects of the binding, specificity, and energetics, providing a basis for new drug development (Bhadra & Kumar, 2012).
Environmental and Toxicological Studies
Synthetic phenolic antioxidants, structurally related to the discussed compound, have been extensively studied for their occurrence in various environmental matrices and their potential toxicological effects. Such studies highlight the importance of understanding the environmental impact and human exposure to these compounds and their transformation products. The research suggests avenues for future studies on contamination, behaviors, and toxicity effects of novel compounds (Liu & Mabury, 2020).
将来の方向性
Given the lack of specific information on this compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The presence of the isoquinoline core and the phenylamino group suggests that it could have interesting biological properties that are worth exploring .
特性
IUPAC Name |
6-anilino-2-phenylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c27-23-19-13-7-12-18-21(25-16-8-3-1-4-9-16)15-14-20(22(18)19)24(28)26(23)17-10-5-2-6-11-17/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHSDPQIIVTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)
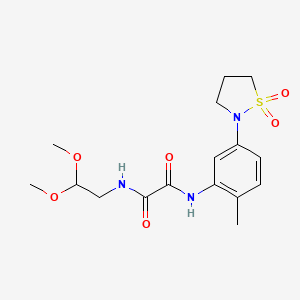
![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2716002.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)amino]methyl}benzenecarbonitrile](/img/structure/B2716003.png)
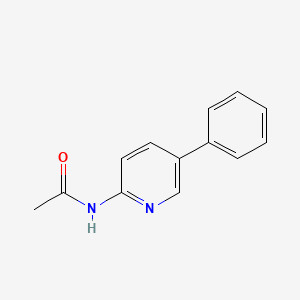
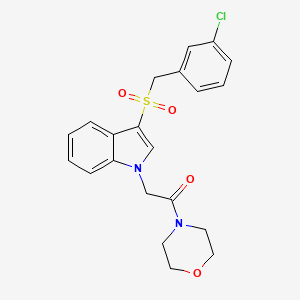
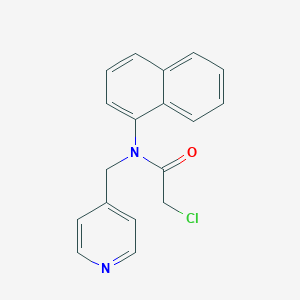
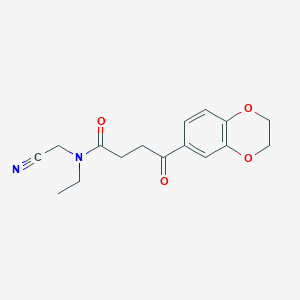
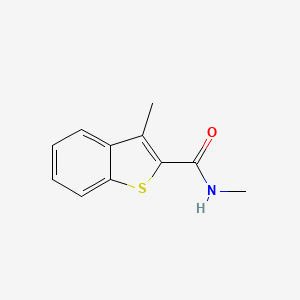
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)
